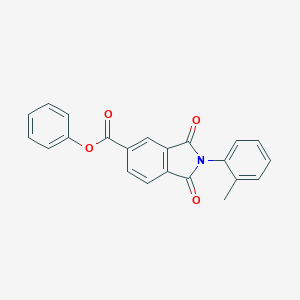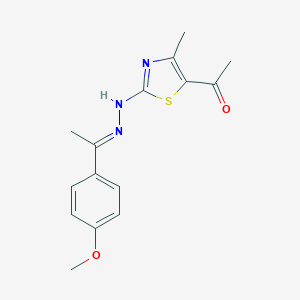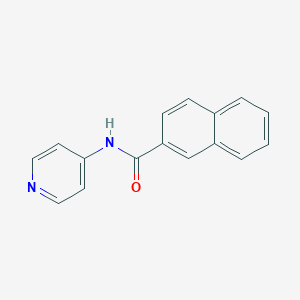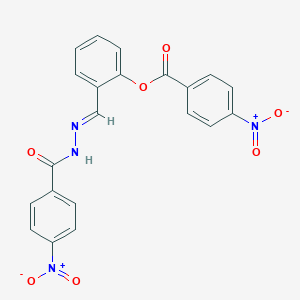
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound with a complex structure that includes a phenyl group, a methylphenyl group, and a dioxoisoindolinecarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylamine with phthalic anhydride to form the intermediate isoindoline derivative. This intermediate is then reacted with phenyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Phenyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Phenyl 2-(2-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Phenyl 2-(2-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Uniqueness
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and biological activity
属性
分子式 |
C22H15NO4 |
|---|---|
分子量 |
357.4g/mol |
IUPAC 名称 |
phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C22H15NO4/c1-14-7-5-6-10-19(14)23-20(24)17-12-11-15(13-18(17)21(23)25)22(26)27-16-8-3-2-4-9-16/h2-13H,1H3 |
InChI 键 |
GROUKOLVBSOMJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B401672.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-hydroxybenzohydrazide](/img/structure/B401674.png)
![N-[3-(acetylamino)phenyl]thiophene-2-carboxamide](/img/structure/B401676.png)

![3-bromo-N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B401681.png)
![2-[2-(2,4-Dichlorobenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B401684.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-hydroxybenzohydrazide](/img/structure/B401685.png)
![1-[(3-bromophenyl)carbonyl]-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B401686.png)

![[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B401690.png)

![2-{2-[4-(Acetylamino)benzoyl]carbohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B401692.png)
![2-(2-{4-[(2,2-Dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-nitrobenzoate](/img/structure/B401693.png)
![[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B401695.png)
